molecular formula C8H7F3O2 B12080606 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol

Cat. No.: B12080606
M. Wt: 192.13 g/mol
InChI Key: MLAADGVBWILCGW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a difluoromethyl group (-CF$2$H) at position 2, a fluorine atom at position 3, and a methoxy group (-OCH$3$) at position 3.

Synthesis and Structural Insights: The synthesis of such fluorinated phenols typically involves electrophilic substitution or transition metal-mediated difluoromethylation. For example, highlights the use of sodium 2-chloro-2,2-difluoroacetate as a difluoromethylating agent under cesium carbonate catalysis in polar aprotic solvents like N,N-dimethylformamide (DMF). The gas evolution during the reaction (likely CO$_2$) necessitates careful hazard management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluoro-4-methoxyphenol

InChI

InChI=1S/C8H7F3O2/c1-13-5-3-2-4(12)6(7(5)9)8(10)11/h2-3,8,12H,1H3

InChI Key

MLAADGVBWILCGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(F)F)F

Origin of Product

United States

Preparation Methods

Method 1: Bromination Followed by Nucleophilic Substitution

Route : Brominate position 2 of 3-fluoro-4-methoxyphenol, then substitute Br with CF₂H.

Step Reagents/Conditions Purpose Reference
1. BrominationBr₂, FeBr₃, CH₃NO₂Introduce Br at position 2
2. SubstitutionTMSCF₂Br, Cu catalystReplace Br with CF₂H

Mechanism :

  • Bromination : Methoxy directs Br to ortho position (position 2).

  • Nucleophilic Substitution : Copper-mediated coupling of TMSCF₂Br with aryl bromide.

Advantages : High regioselectivity.
Limitations : Requires expensive TMSCF₂Br.

Method 2: Formate Ester Approach

Route : Convert a phenol to a formate ester, substitute Cl with F₂.

Step Reagents/Conditions Purpose Reference
1. EsterificationHCO₂Et, H₂SO₄Protect phenol as formate
2. ChlorinationClCF₂H, Cs₂CO₃Introduce Cl at position 2
3. FluorinationNa₂S₂O₄, H₂OReplace Cl with F

Mechanism :

  • Esterification : Phenol → formate ester.

  • Chlorination : Electrophilic substitution at position 2.

  • Fluorination : Reductive dechlorination.

Advantages : Scalable for industrial use.
Limitations : Low yield due to competitive deactivation.

Method 3: Cross-Coupling with Difluoromethyl Boronic Acid

Route : Suzuki-Miyaura coupling of aryl iodide with CF₂H boronic acid.

Step Reagents/Conditions Purpose Reference
1. IodinationNIS, AgNO₃Introduce I at position 2
2. CouplingCF₂H-B(OH)₂, Pd(PPh₃)₄Install CF₂H

Mechanism :

  • Iodination : Directed by methoxy group.

  • Coupling : Palladium-catalyzed transmetallation.

Advantages : High efficiency.
Limitations : CF₂H boronic acids are rare.

Key Reagents and Conditions

Reagent Role Conditions Reference
TMSCF₂BrCF₂H sourceCu, RT, 12h
Na₂S₂O₄Reducing agentH₂O, 80°C
Pd(PPh₃)₄CatalystTHF, reflux

Comparative Analysis of Methods

Method Yield Regioselectivity Cost
Bromination → Substitution45–60%HighModerate
Formate Ester30–50%ModerateLow
Cross-Coupling60–75%HighHigh

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the methoxy or fluoro groups with other functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The difluoromethyl group in this compound enhances its reactivity and stability, making it a valuable building block in organic synthesis. Recent studies have highlighted methods for the introduction of the difluoromethyl group into aromatic systems, which is critical for the development of pharmaceuticals. For instance, difluoromethylation techniques have evolved significantly over the past decade, utilizing metal-catalyzed processes that allow for selective modifications of C(sp²) and C(sp³) sites in complex molecules .

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
Metal-Catalyzed DifluoromethylationUtilizes transition metals to facilitate bond formation
Nucleophilic SubstitutionInvolves the substitution of halides with difluoromethyl groups
Direct C–H DifluoromethylationA recent advancement allowing direct functionalization

Research indicates that compounds containing difluoromethyl groups exhibit unique biological properties. The introduction of the difluoromethyl moiety can modulate lipophilicity and enhance metabolic stability, which are critical factors in drug design. For example, studies have shown that 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol can influence absorption, distribution, metabolism, and excretion (ADME) properties favorably compared to non-fluorinated analogs .

Case Study: Anticancer Activity

A study investigating the anticancer properties of difluoromethylated phenols demonstrated that such compounds could inhibit specific cancer cell lines effectively. The mechanism involved the modulation of key signaling pathways, suggesting potential therapeutic applications in oncology .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. Its ability to form hydrogen bonds and interact favorably with biological targets can lead to improved binding affinities in drug design.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionReference
Anticancer AgentsTargeting specific cancer pathways
Antimicrobial CompoundsEnhancing efficacy against resistant strains
Neurological DisordersPotential use in treating neurodegenerative diseases

Challenges and Future Directions

Despite its promising applications, challenges remain regarding the stability of difluoromethylated compounds in physiological conditions. Studies have shown that some fluorinated compounds can undergo hydrolysis or other degradation pathways under certain conditions . Future research should focus on enhancing the stability and bioavailability of these compounds while exploring their full therapeutic potential.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds, while the fluoro and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Acidity: The phenol’s acidity (pKa) is modulated by the electron-withdrawing fluorine substituents, which stabilize the phenoxide ion. This contrasts with methoxy-substituted phenols, where the electron-donating -OCH$_3$ group reduces acidity.

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(difluoromethyl)-3-fluoro-4-methoxy-phenol, a comparative analysis with structurally related compounds is provided below:

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Fluorinated Phenols

Compound Name Substituents (Positions) Key Features Reference
This compound 2-CF$2$H, 3-F, 4-OCH$3$ High lipophilicity; moderate acidity N/A
5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1) Biphenyl with 3',5'-F, 2-OCH$_3$ Extended conjugation; increased steric bulk
2-Fluorophenol (CAS 367-12-4) 2-F Simpler structure; lower molecular weight
NSC 368390 (DuP-785) 6-Fluoroquinolinecarboxylic acid Water-soluble sodium salt; anticancer activity

Key Observations:

In contrast, NSC 368390’s carboxylic acid group (as a sodium salt) confers water solubility, favoring systemic distribution.

Electronic Effects: The 4-methoxy group in the target compound donates electrons via resonance, countering the electron-withdrawing effects of fluorine substituents. This balance may stabilize reactive intermediates in synthetic pathways.

Biological Activity: Antifungal Potential: Difluoromethyl groups are prevalent in fungicides like benzovindiflupyr (), where they disrupt mitochondrial complex II. The target compound’s difluoromethyl group suggests possible antifungal applications, though direct evidence is lacking. Anticancer Activity: NSC 368390 demonstrates efficacy against human colon carcinomas. While the target compound lacks a carboxylic acid moiety, its fluorine substituents may still interact with cellular targets via halogen bonding.

Biological Activity

2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is a fluorinated aromatic compound known for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC8H8F3O2
Molecular Weight196.15 g/mol
IUPAC Name2-(difluoromethyl)-3-fluoro-4-methoxyphenol
Canonical SMILESCOc1cc(F)c(c(c1)C(F)F)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the presence of the methoxy group may influence hydrogen bonding interactions, potentially affecting the compound's affinity for specific targets.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of this compound can significantly impact its biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties.
  • Methoxy Group : The methoxy substituent has been shown to affect the compound's interaction with biological targets, influencing both potency and selectivity.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent .
  • Case Study on Anti-inflammatory Properties : Research conducted by Smith et al. demonstrated that treatment with this compound in animal models resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing chronic inflammatory conditions .

Q & A

Basic: What are common synthetic routes for preparing 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol?

Answer:
The compound can be synthesized via difluoromethylation of a phenolic precursor. A validated method involves:

  • Reagents : Sodium 2-chloro-2,2-difluoroacetate as the difluoromethyl source, cesium carbonate (Cs₂CO₃) as a base, and DMF as the solvent .
  • Procedure :
    • React 3-fluoro-4-methoxy-phenol with sodium 2-chloro-2,2-difluoroacetate under inert atmosphere.
    • Monitor reaction progress via TLC or HPLC.
    • Quench with aqueous LiCl, extract with ethyl acetate, and purify via column chromatography.
  • Key Considerations : Gas evolution during the reaction necessitates an oil bubbler or gas trap .

Advanced: How can researchers evaluate the stability of the difluoromethyl group under varying pH conditions?

Answer:
Stability studies should assess hydrolysis or decomposition risks:

  • Methodology :

    • Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C and 37°C.
    • Monitor degradation via HPLC-MS or ¹⁹F NMR to track fluorine loss .
  • Data Interpretation :

    pH Half-life (25°C) Degradation Product
    1–3<24 hoursDefluorinated phenol
    7–9>1 weekStable
    12–14~48 hoursMethoxy group cleavage
    Reference: Stability trends align with fluorinated analogs in acidic/basic conditions .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Key steps:
    • Grow single crystals via slow evaporation (solvent: DCM/hexane).
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL-2018/3 to resolve fluorine positional disorder .
  • Spectroscopy :
    • ¹H/¹³C/¹⁹F NMR to confirm substitution patterns.
    • HRMS (ESI+) for molecular ion validation.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from fluorine’s stereoelectronic effects:

  • Experimental Design :
    • Compare activity across analogs (e.g., mono- vs. di-fluorinated derivatives).
    • Perform docking studies to assess interactions with target enzymes (e.g., fungal Complex II inhibitors) .
  • Case Study :
    • If activity drops in acidic media, correlate with stability data (see FAQ 2) to rule out decomposition .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Hazard Mitigation :
    • Conduct a risk assessment for reagents (e.g., Cs₂CO₃ is hygroscopic; DMF is toxic).
    • Use fume hoods, gas traps, and personal protective equipment (PPE) .
  • Emergency Response :
    • For skin contact: Rinse with water ≥15 minutes; for inhalation: Move to fresh air.

Advanced: How to design enzyme inhibition assays for this compound?

Answer:

  • Target Selection : Prioritize enzymes sensitive to fluorinated aromatics (e.g., fungal SDHI inhibitors) .
  • Assay Protocol :
    • Prepare enzyme (e.g., succinate dehydrogenase) in Tris-HCl buffer (pH 7.4).
    • Add compound (0.1–100 µM) and monitor activity via UV-Vis (reduction of DCIP at 600 nm).
    • Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Controls : Include boscalid (known SDHI) as a positive control .

Basic: How to optimize solvent systems for crystallization?

Answer:

  • Screen Design : Use a 96-well plate for high-throughput screening.
    • Test mixtures of DCM/hexane, EtOAc/hexane, and MeOH/H₂O.
    • Add 5% toluene or fluorobenzene to enhance fluorine packing .
  • Success Metrics : Crystals with R-factor <5% after SHELXL refinement .

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